Cas no 898768-55-3 (3'-Cyano-3-(4-methylphenyl)propiophenone)
3'-Cyano-3-(4-methylphenyl)propiophenone Chemical and Physical Properties
Names and Identifiers
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- 3-[3-(4-methylphenyl)propanoyl]benzonitrile
- 3'-CYANO-3-(4-METHYLPHENYL)PROPIOPHENONE
- AKOS016021539
- 898768-55-3
- DTXSID30644113
- MFCD03843037
- 3'-Cyano-3-(4-methylphenyl)propiophenone
-
- MDL: MFCD03843037
- Inchi: 1S/C17H15NO/c1-13-5-7-14(8-6-13)9-10-17(19)16-4-2-3-15(11-16)12-18/h2-8,11H,9-10H2,1H3
- InChI Key: WQXDIRFAWSJZST-UHFFFAOYSA-N
- SMILES: O=C(C1C=CC=C(C#N)C=1)CCC1C=CC(C)=CC=1
Computed Properties
- Exact Mass: 249.11500
- Monoisotopic Mass: 249.115364102g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 19
- Rotatable Bond Count: 4
- Complexity: 346
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3.6
- Topological Polar Surface Area: 40.9Ų
Experimental Properties
- Density: 1.12
- Boiling Point: 431.5°C at 760 mmHg
- Flash Point: 214.8°C
- Refractive Index: 1.586
- PSA: 40.86000
- LogP: 3.68218
3'-Cyano-3-(4-methylphenyl)propiophenone Customs Data
- HS CODE:2926909090
- Customs Data:
China Customs Code:
2926909090Overview:
2926909090 Other nitrile based compounds. VAT:17.0% Tax refund rate:9.0% Regulatory conditions:nothing MFN tariff:6.5% general tariff:30.0%
Declaration elements:
Product Name, component content, use to
Summary:
HS:2926909090 other nitrile-function compounds VAT:17.0% Tax rebate rate:9.0% Supervision conditions:none MFN tariff:6.5% General tariff:30.0%
3'-Cyano-3-(4-methylphenyl)propiophenone Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Fluorochem | 205731-1g |
3'-cyano-3-(4-methylphenyl)propiophenone |
898768-55-3 | 97% | 1g |
£540.00 | 2022-03-01 | |
| Fluorochem | 205731-2g |
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898768-55-3 | 97% | 2g |
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| Fluorochem | 205731-5g |
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898768-55-3 | 97% | 5g |
£2025.00 | 2022-03-01 | |
| TRC | C098535-250mg |
3'-Cyano-3-(4-methylphenyl)propiophenone |
898768-55-3 | 250mg |
$ 440.00 | 2022-06-06 | ||
| TRC | C098535-500mg |
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$ 735.00 | 2022-06-06 | ||
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1649772-1g |
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3-(3-(P-tolyl)propanoyl)benzonitrile |
898768-55-3 | 98% | 2g |
¥13514.00 | 2024-04-26 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1649772-5g |
3-(3-(P-tolyl)propanoyl)benzonitrile |
898768-55-3 | 98% | 5g |
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| A2B Chem LLC | AH92095-1g |
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898768-55-3 | 97% | 1g |
$644.00 | 2024-04-19 | |
| A2B Chem LLC | AH92095-2g |
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$1169.00 | 2024-04-19 |
3'-Cyano-3-(4-methylphenyl)propiophenone Related Literature
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Xinhuan Wang,Shuangfei Cai,Cui Qi Analyst, 2017,142, 2500-2506
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Jacob S. Jordan,Evan R. Williams Analyst, 2021,146, 2617-2625
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Jason Wan Lab Chip, 2020,20, 4528-4538
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Joseph W. Bennett,Diamond T. Jones,Blake G. Hudson,Joshua Melendez-Rivera,Robert J. Hamers,Sara E. Mason Environ. Sci.: Nano, 2020,7, 1642-1651
-
Gaurav J. Shah,Eric P.-Y. Chiou,Ming C. Wu,Chang-Jin “CJ” Kim Lab Chip, 2009,9, 1732-1739
Additional information on 3'-Cyano-3-(4-methylphenyl)propiophenone
Introduction to 3'-Cyano-3-(4-methylphenyl)propiophenone (CAS No. 898768-55-3) in Modern Chemical and Pharmaceutical Research
3'-Cyano-3-(4-methylphenyl)propiophenone, identified by its Chemical Abstracts Service (CAS) number 898768-55-3, is a specialized organic compound that has garnered significant attention in the field of chemical and pharmaceutical research. This compound, featuring a cyano group and a propiophenone backbone with a 4-methylphenyl substituent, exhibits unique structural and functional properties that make it a valuable intermediate in synthetic chemistry and drug development.
The structural motif of 3'-Cyano-3-(4-methylphenyl)propiophenone consists of a benzophenone derivative with a cyano functional group at the 3-position and a methyl-substituted phenyl ring at the 4-position. This arrangement imparts distinct reactivity patterns, making it a versatile building block for constructing more complex molecular architectures. The presence of the cyano group enhances electrophilic character, while the methylphenyl substituent contributes to steric and electronic modulation, influencing both its reactivity and potential biological activity.
In recent years, 3'-Cyano-3-(4-methylphenyl)propiophenone has been explored as a key intermediate in the synthesis of various pharmacologically relevant molecules. Its utility in constructing heterocyclic frameworks has been particularly highlighted in the development of novel therapeutic agents. For instance, derivatives of this compound have been investigated for their potential roles in inhibiting specific enzymatic targets associated with inflammatory and neurological disorders. The propiophenone core is particularly amenable to cyclization reactions, allowing for the rapid assembly of complex scaffolds that mimic natural product structures.
One of the most compelling aspects of 3'-Cyano-3-(4-methylphenyl)propiophenone is its role in catalytic processes. Researchers have leveraged its electronic properties to develop efficient catalytic systems for asymmetric synthesis, enabling the production of enantiomerically pure compounds with high stereochemical fidelity. These advancements are crucial for pharmaceutical applications where chirality plays a critical role in drug efficacy and safety. The compound's compatibility with transition metal catalysts has also opened avenues for cross-coupling reactions, further expanding its synthetic utility.
The pharmaceutical industry has shown particular interest in 3'-Cyano-3-(4-methylphenyl)propiophenone due to its potential as a precursor for bioactive molecules. Studies have demonstrated its incorporation into libraries of small molecules for high-throughput screening, identifying novel compounds with therapeutic promise. Additionally, its incorporation into peptidomimetics has provided new strategies for modulating protein-protein interactions, which is a key approach in drug discovery targeting complex biological pathways.
From a chemical biology perspective, 3'-Cyano-3-(4-methylphenyl)propiophenone has been utilized to probe enzyme mechanisms and develop inhibitors with high selectivity. Its structural features allow for precise tuning of binding interactions with biological targets, making it an invaluable tool for mechanistic studies. Furthermore, its photochemical properties have been explored in the context of photodynamic therapy (PDT), where it serves as a precursor for photosensitizer molecules capable of generating reactive oxygen species under irradiation.
The synthesis of 3'-Cyano-3-(4-methylphenyl)propiophenone itself presents an interesting challenge due to the need to maintain regioselectivity during functionalization. Recent advances in synthetic methodologies have enabled more efficient routes to this compound, leveraging palladium-catalyzed cross-coupling reactions and directed ortho-metalation strategies. These improvements have not only enhanced yield but also reduced waste, aligning with green chemistry principles and sustainability goals.
The future prospects for 3'-Cyano-3-(4-methylphenyl)propiophenone are promising, with ongoing research focusing on expanding its applications in medicinal chemistry and materials science. Its unique combination of reactivity and structural features positions it as a cornerstone intermediate for developing next-generation therapeutics. As synthetic techniques continue to evolve, it is expected that new derivatives and applications will emerge, further solidifying its importance in the chemical and pharmaceutical landscape.
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